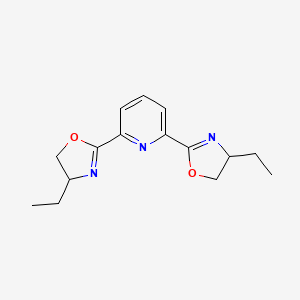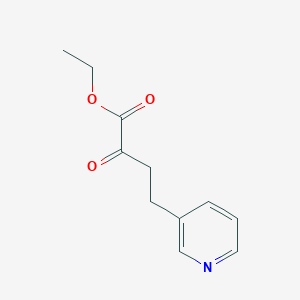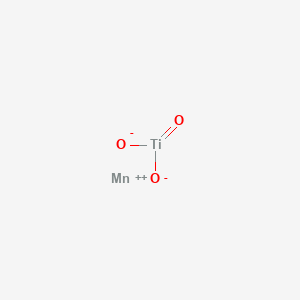
Manganese(II) titanium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(II) titanium oxide is an inorganic compound that combines manganese and titanium oxides. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. It is often studied for its potential in photocatalysis, electronic devices, and as a material for environmental remediation.
準備方法
Synthetic Routes and Reaction Conditions: Manganese(II) titanium oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and chemical co-precipitation. One common method involves the hydrothermal synthesis where manganese and titanium precursors are reacted under high temperature and pressure conditions. For instance, manganese nitrate and titanium isopropoxide can be used as precursors, and the reaction is carried out in an autoclave at temperatures around 150-200°C for several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis or solid-state reactions. These methods ensure the production of high-purity and well-crystallized materials. The solid-state reaction typically involves mixing manganese oxide and titanium dioxide powders, followed by calcination at high temperatures (above 800°C) to form the desired compound .
化学反応の分析
Types of Reactions: Manganese(II) titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of manganese(III) or manganese(IV) oxides, while reduction can yield manganese metal or lower oxidation state oxides .
科学的研究の応用
Manganese(II) titanium oxide has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst for the degradation of organic pollutants and water splitting reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism by which manganese(II) titanium oxide exerts its effects is primarily through its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs that can participate in redox reactions. These reactions lead to the degradation of organic pollutants or the production of hydrogen gas from water splitting . The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive radicals that facilitate these processes .
類似化合物との比較
- Manganese(III) oxide (Mn2O3)
- Manganese dioxide (MnO2)
- Titanium dioxide (TiO2)
- Manganese(II,III) oxide (Mn3O4)
Comparison: Manganese(II) titanium oxide is unique due to its combined properties of manganese and titanium oxides. Unlike pure titanium dioxide, which has a large band gap and is only active under ultraviolet light, this compound exhibits enhanced photocatalytic activity under visible light due to the presence of manganese . This makes it more efficient for applications in environmental remediation and solar energy conversion. Additionally, the presence of manganese in the compound enhances its electrical conductivity and stability compared to pure titanium dioxide .
特性
分子式 |
MnO3Ti |
|---|---|
分子量 |
150.803 g/mol |
IUPAC名 |
dioxido(oxo)titanium;manganese(2+) |
InChI |
InChI=1S/Mn.3O.Ti/q+2;;2*-1; |
InChIキー |
PFQCJHMTFVBMEP-UHFFFAOYSA-N |
正規SMILES |
[O-][Ti](=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


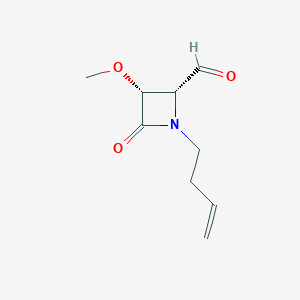
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
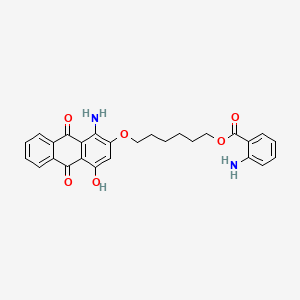
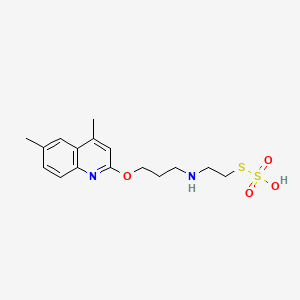
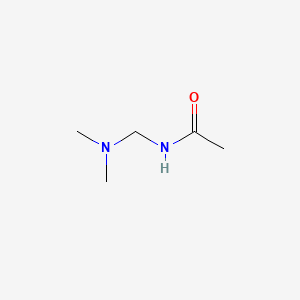

![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
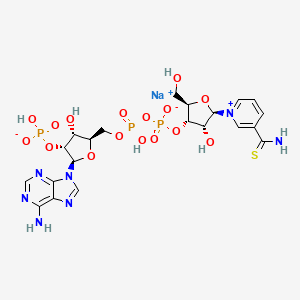
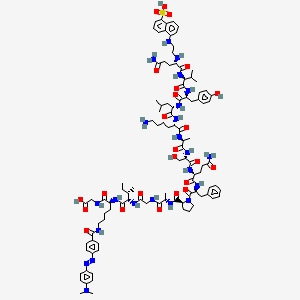
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

